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molecular formula C10H14FO3P B1626609 Diethyl (4-fluorophenyl)phosphonate CAS No. 310-40-7

Diethyl (4-fluorophenyl)phosphonate

Cat. No. B1626609
M. Wt: 232.19 g/mol
InChI Key: QEDFAKHSYNQHGG-UHFFFAOYSA-N
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Patent
US08067395B2

Procedure details

4-Bromo-fluorobenzene (10.95 g, 62.57 mmol) was added to diethyl phosphite (8.86 mL, 68.8 mmol) at ambient temperature, followed by the addition of triethylamine (9.6 mL, 68.8 mmol). The resulting solution was degassed with nitrogen followed by the addition of tetrakis(triphenylphosphine)-palladium (3.0 g, 2.6 mmol). The resulting mixture was heated at 90° C. overnight. The reaction mixture was allowed to cool to ambient temperature and then ethyl acetate (350 mL) was added. The solution was washed with saturated sodium bicarbonate (350 mL) and then with saturated brine (2×350 mL). The crude product was purified by vacuum distillation (ca. 98° C., 0.6 Torr) to yield 8.956 g of 4-fluorophenyl-phosphonic acid diethyl ester (38.6 mmol, 94% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.88-7.80 (m, 2H); 7.20-7.14 (m 2H); 4.22-4.04 (m, 4H); 1.36-1.32 (t, 6H); ESMS (m/z): (M+1)+ found, 233.
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
8.86 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[P:9]([O-:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12].C(N(CC)CC)C>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCC)(=O)C>[CH2:11]([O:10][P:9]([C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1)(=[O:16])[O:13][CH2:14][CH3:15])[CH3:12] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
10.95 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
8.86 mL
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WASH
Type
WASH
Details
The solution was washed with saturated sodium bicarbonate (350 mL)
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation (ca. 98° C., 0.6 Torr)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.6 mmol
AMOUNT: MASS 8.956 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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